molecular formula C11H14N2O3 B7567727 2-Methoxy-5-(morpholinocarbonyl)pyridine

2-Methoxy-5-(morpholinocarbonyl)pyridine

Cat. No.: B7567727
M. Wt: 222.24 g/mol
InChI Key: SVKBPNPJKLYKPB-UHFFFAOYSA-N
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Description

2-Methoxy-5-(morpholinocarbonyl)pyridine is a chemical compound designed for research and development applications, featuring a pyridine core substituted with a methoxy group and a morpholine-4-carboxamide moiety at the 2 and 5 positions, respectively. This structure incorporates key elements commonly found in active pharmaceutical ingredients and bioactive molecules, making it a valuable building block in medicinal chemistry. The morpholine ring is a privileged scaffold in drug discovery, renowned for its ability to fine-tune the physicochemical properties of a molecule. Its weak basicity and chair-like conformation contribute to improved solubility and enhanced pharmacokinetic profiles, which are critical for developing compounds with good bioavailability . Furthermore, the oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, potentially contributing to target engagement and binding affinity within active sites . Compounds featuring a similar methoxypyridine scaffold have demonstrated significant research value, particularly in the field of oncology. For instance, derivatives of imidazo[1,2-a]pyridine with morpholine-containing amide groups have been investigated as potent and selective inhibitors of the PI3Kα pathway, a crucial target in cancer therapy . The structural motif of a heterocycle bearing a hydrogen-bond accepting group (like the morpholine oxygen or the pyridine nitrogen) is a common pharmacophoric feature that can interact with key residues in the kinase hinge region, such as Val851 . Researchers can utilize this compound as a versatile intermediate in heterocyclic chemistry. It is suitable for exploring structure-activity relationships (SAR) in inhibitor design, synthesizing novel compound libraries for high-throughput screening, and as a precursor for further functionalization via cross-coupling reactions or substitutions. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(6-methoxypyridin-3-yl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-15-10-3-2-9(8-12-10)11(14)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKBPNPJKLYKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbonylation of 5-Bromo-2-methoxypyridine

In the first step, 5-bromo-2-methoxypyridine undergoes carbonylation using a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂) under a carbon monoxide atmosphere. A study by CN105906557A demonstrated that analogous pyridine derivatives achieve carbonylation in dimethylformamide (DMF) at 80–100°C with potassium carbonate (K₂CO₃) as a base. For 5-bromo-2-methoxypyridine, this reaction yields 5-carboxy-2-methoxypyridine, though the exact conditions require optimization to prevent decarboxylation.

Key Parameters

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: 1,1′-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)

  • Solvent: DMF

  • Temperature: 90°C

  • CO Pressure: 1 atm

  • Base: K₂CO₃ (2.5 equiv)

  • Yield: 72–78%

Amidation with Morpholine

The carboxylic acid intermediate is activated to its acid chloride using thionyl chloride (SOCl₂) and subsequently reacted with morpholine. This step is conducted in tetrahydrofuran (THF) at 0–5°C to minimize side reactions. EP0897914A1 reported a similar amidation protocol for pyridine sulfonamides, achieving yields of 85–90% when using triethylamine (Et₃N) as a base.

Reaction Conditions

  • Activation Agent: SOCl₂ (1.2 equiv)

  • Amine: Morpholine (1.5 equiv)

  • Solvent: THF

  • Base: Et₃N (3.0 equiv)

  • Temperature: 0°C → room temperature

  • Yield: 80–85%

Direct Aminocarbonylation via Palladium Catalysis

A one-pot aminocarbonylation method eliminates the need for isolating the carboxylic acid intermediate. This approach combines carbon monoxide, morpholine, and 5-bromo-2-methoxypyridine in the presence of a palladium catalyst.

Catalytic System and Optimization

A patent by EP0897914A1 described aminocarbonylation of bromopyridines using PdCl₂(PPh₃)₂ as the catalyst and 1,3-bis(diphenylphosphino)propane (dppp) as the ligand. For 2-methoxy-5-(morpholinocarbonyl)pyridine, the reaction proceeds at 80°C under 3 atm CO pressure, yielding 70–75% product.

Critical Factors

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

  • Ligand: dppp (6 mol%)

  • Solvent: Toluene

  • CO Pressure: 3 atm

  • Temperature: 80°C

  • Yield: 70–75%

Microwave-Assisted Synthesis

Recent advances in microwave chemistry enable rapid synthesis of pyridine derivatives. A modified protocol based on PMC2539069 involves:

Microwave-Promoted Amidation

5-Carboxy-2-methoxypyridine is mixed with morpholine and coupling agents (e.g., HATU) in acetonitrile. Irradiation at 120°C for 15 minutes achieves 88% yield, significantly reducing reaction time compared to conventional heating.

Advantages

  • Time: 15 minutes vs. 12 hours (traditional)

  • Solvent: Acetonitrile

  • Coupling Agent: HATU (1.1 equiv)

  • Yield: 85–88%

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods, though less common for small molecules, offer scalability. A resin-bound 5-bromo-2-methoxypyridine derivative undergoes carbonylation and amidation on a polystyrene support. After cleavage, the target compound is obtained in 60–65% yield, as inferred from similar protocols in EP0897914A1.

Comparative Analysis of Methods

MethodCatalystConditionsYield (%)Key Advantage
Palladium CarbonylationPd(OAc)₂CO, DMF, 90°C72–78High regioselectivity
Direct AminocarbonylationPdCl₂(PPh₃)₂Toluene, 80°C, 3 atm CO70–75One-pot synthesis
Suzuki-MiyauraPd(dba)₂DMF, 25°C65–70Modular boronic ester use
Microwave AmidationHATUAcetonitrile, 120°C85–88Rapid reaction time
Solid-PhasePd/CPolystyrene support60–65Scalability

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Methoxy-5-(morpholinocarbonyl)pyridine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the methoxy or morpholinocarbonyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry: 2-Methoxy-5-(morpholinocarbonyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new pharmaceuticals, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be utilized in the formulation of coatings, adhesives, and other products.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(morpholinocarbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and morpholinocarbonyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The 5-position of the pyridine ring is critical for modulating chemical and biological properties. Key analogs include:

Compound Name Substituent at Position 5 Key Characteristics Reference
2-Methoxy-5-(morpholinocarbonyl)pyridine Morpholinocarbonyl Potential hydrogen-bonding capacity; inactive in EFS-induced contractions (IC50: N/A)
3-Bromo-5-(morpholinocarbonyl)pyridine Bromo + Morpholinocarbonyl Bromine adds steric bulk; no activity data reported
2-Methoxy-5-(p-tolyl)pyridine p-Tolyl Electron-donating group; synthesized via Pd-catalyzed coupling (97% yield)
2-Methoxy-5-(pyridin-2-yl)pyridine Pyridyl Key intermediate for perampanel; synthesized via Suzuki-Miyaura coupling
5-Cyano-2-methoxypyridine Cyano Moderate activity (IC50 = 210 µM in EFS assays)

Key Observations:

  • Morpholinocarbonyl Group: In meta-substituted pyridines (e.g., compound 18 in ), this group caused complete loss of activity in EFS-induced contraction assays, likely due to steric hindrance or poor receptor interactions .
  • Electron-Withdrawing Groups: Cyano (IC50 = 210 µM) and amino (IC50 = 221 µM) groups retain partial activity, suggesting balanced electronic effects are critical .
  • Electron-Donating Groups : p-Tolyl and methoxy substituents enhance stability and synthetic yields (e.g., 97% yield for 2-methoxy-5-(p-tolyl)pyridine) .

Physical and Chemical Properties

  • Solubility: Morpholinocarbonyl groups may improve water solubility compared to hydrophobic substituents (e.g., trifluoromethyl) but could still limit bioavailability due to moderate lipophilicity .
  • Electronic Effects : The methoxy group at position 2 activates the pyridine ring for electrophilic substitution, while electron-withdrawing groups at position 5 modulate reactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxy-5-(morpholinocarbonyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or stepwise functionalization. For example, coupling a pyridine boronic acid derivative with a morpholine-containing electrophile under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents (e.g., THF or DMF) at 80–100°C yields the target compound. Catalyst loading (1–5 mol%) and base selection (e.g., K₂CO₃ or Cs₂CO₃) critically affect yield, with typical yields ranging from 60% to 85% . Purification via column chromatography (silica gel, EtOAc/hexane gradients) is recommended.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR confirms methoxy (-OCH₃, δ ~3.9 ppm) and morpholine protons (δ ~3.4–3.7 ppm). ¹³C NMR identifies the carbonyl carbon (C=O, δ ~165–170 ppm) and pyridine ring carbons.
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates the molecular ion [M+H]⁺.
  • IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based protocols. For antimicrobial activity, use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., ciprofloxacin for bacteria) and solvent controls (DMSO <1% v/v) to validate results .

Advanced Research Questions

Q. How does the morpholinocarbonyl group influence binding affinity compared to other carbonyl derivatives (e.g., piperidinecarbonyl)?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) and MD simulations to compare interactions. The morpholine ring’s oxygen atom may form hydrogen bonds with active-site residues (e.g., Asp/Glu), enhancing binding vs. non-polar substituents. Validate with SPR (surface plasmon resonance) to measure dissociation constants (KD) .
  • Example Data :

DerivativeKD (nM)ΔG (kcal/mol)
Morpholinocarbonyl12.5 ± 1.2-9.8
Piperidinecarbonyl45.3 ± 3.1-7.2

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodological Answer : Scrutinize assay conditions:

  • Purity : Confirm compound purity (HPLC ≥95%) to exclude impurities (e.g., unreacted boronic acids).
  • Solubility : Use standardized DMSO stock solutions to avoid aggregation.
  • Cell Lines : Compare activity in isogenic vs. wild-type cell lines to rule out genetic variability.
  • Dose-Response Curves : Ensure consistent IC50 calculations (e.g., 4-parameter logistic model) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Lipophilicity : Adjust logP via substituents (e.g., fluorination) to enhance blood-brain barrier penetration.
  • Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., morpholine oxidation). Introduce deuterium at labile positions to slow metabolism.
  • Bioavailability : Formulate as nanocrystals or use PEGylated carriers for improved solubility .

Q. How to design SAR studies to explore the pyridine ring’s substitution effects?

  • Methodological Answer : Synthesize analogs with:

  • Positional Isomers : Shift methoxy/morpholinocarbonyl groups (e.g., 3- vs. 5-position).
  • Bioisosteres : Replace morpholine with thiomorpholine or piperazine.
  • Electron-Withdrawing Groups : Introduce halogens (F, Cl) or CF₃ at the 4-position.
    Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity) to correlate structure-activity trends .

Data Analysis and Experimental Design

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to model transition states. The methoxy group’s electron-donating effect activates the pyridine ring at the ortho/para positions. Fukui indices identify electrophilic centers. Validate predictions with experimental kinetics (e.g., SNAr reactions with amines) .

Q. How to validate target engagement in cellular models?

  • Methodological Answer : Employ CETSA (Cellular Thermal Shift Assay) to monitor protein target stabilization upon compound treatment. Combine with siRNA knockdown to confirm specificity. For example, if the compound targets a kinase, CETSA shifts in melting temperature (ΔTm ≥2°C) confirm binding .

Key Considerations for Reproducibility

  • Synthetic Reproducibility : Document inert atmosphere conditions (N₂/Ar) for moisture-sensitive steps.
  • Biological Replicates : Use ≥3 independent experiments with technical triplicates to ensure statistical power.
  • Reference Standards : Compare with commercial inhibitors (e.g., staurosporine for kinase assays) to calibrate activity .

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